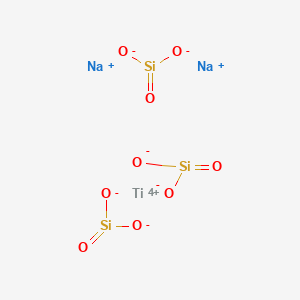
Disodium;dioxido(oxo)silane;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;dioxido(oxo)silane;titanium(4+) is a chemical compound with the molecular formula Na4O8Si2Ti. It is known for its unique combination of silicon and titanium, which imparts distinct properties useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;dioxido(oxo)silane;titanium(4+) typically involves the reaction of sodium silicate with titanium dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of Disodium;dioxido(oxo)silane;titanium(4+) involves large-scale reactors where sodium silicate and titanium dioxide are mixed in precise ratios. The reaction mixture is then subjected to high temperatures and pressures to ensure complete reaction and formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;dioxido(oxo)silane;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide and silicon dioxide, while reduction could produce lower oxidation state titanium compounds .
Wissenschaftliche Forschungsanwendungen
Disodium;dioxido(oxo)silane;titanium(4+) finds applications in various fields, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of high-performance ceramics and coatings.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium metasilicate
- Titanium dioxide
- Sodium silicate
Comparison
Disodium;dioxido(oxo)silane;titanium(4+) is unique due to its combination of silicon and titanium, which imparts enhanced catalytic and biocompatible properties compared to similar compounds. For instance, while disodium metasilicate is primarily used in detergents and cleaning agents, Disodium;dioxido(oxo)silane;titanium(4+) finds applications in more specialized fields such as biomaterials and high-performance ceramics .
Eigenschaften
IUPAC Name |
disodium;dioxido(oxo)silane;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.3O3Si.Ti/c;;3*1-4(2)3;/q2*+1;3*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXHWBHRGSJQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O9Si3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













